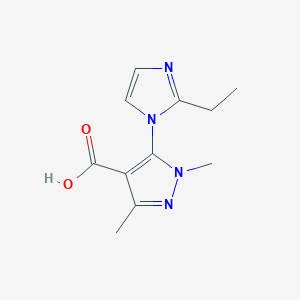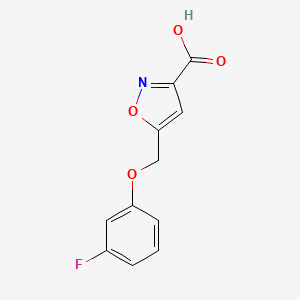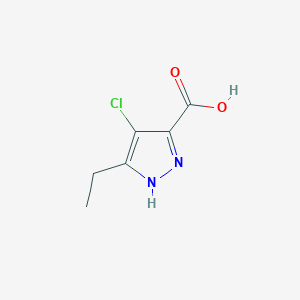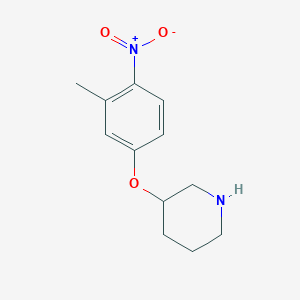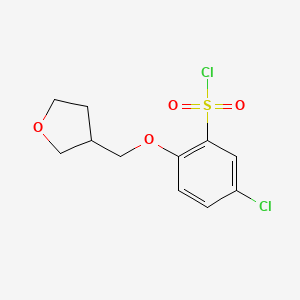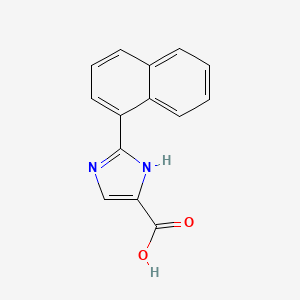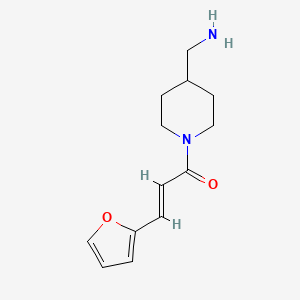
(E)-1-(4-(aminomethyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
Descripción general
Descripción
(E)-1-(4-(aminomethyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one, also known as 4-amino-3-furan-2-ylprop-2-en-1-one, is a novel organic compound with a wide range of potential applications in the scientific and medical fields. This compound has been studied for its ability to act as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a potential therapeutic agent for various diseases.
Aplicaciones Científicas De Investigación
NMR Characteristics and Structural Analysis
A series of derivatives similar to the compound were synthesized and their NMR characteristics and conformations analyzed. Through one- and two-dimensional NMR experiments, along with ROESY, variable-temperature NMR spectroscopy, and molecular modeling, a comprehensive structural analysis was conducted, providing insight into their potential applications in materials science and chemical synthesis (Zheng Jin-hong, 2011).
Antimicrobial Activity
Derivatives of the compound have shown antimicrobial activity. Through the synthesis of new derivatives under ultrasound and microwave irradiation and subsequent testing against bacterial and fungal strains, significant antimicrobial properties were discovered. This suggests potential applications in developing new antimicrobial agents (D. Ashok et al., 2014).
Photophysical Properties
The photophysical properties of chalcone derivatives, which share structural similarities with the compound, were studied in various solvents. These studies revealed their potential for applications in optical materials and sensors, due to significant solvatochromic effects indicating a large difference in dipole moment between electronically ground and excited states (Rekha Kumari et al., 2017).
Organic Ligands and Metal Complex Synthesis
Research into furan ring-containing organic ligands, including derivatives of the compound, focused on their synthesis, characterization, and chelating properties. This work has implications for the development of new materials with potential applications in catalysis and material science, showcasing the versatility of such compounds in forming complexes with transition metals (H. Patel, 2020).
Antioxidant Agents
Novel chalcone derivatives incorporating similar structural motifs were synthesized and evaluated for their antioxidant properties. This research points towards the utility of these compounds in developing treatments or supplements aimed at combating oxidative stress (G. Prabakaran et al., 2021).
Propiedades
IUPAC Name |
(E)-1-[4-(aminomethyl)piperidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-10-11-5-7-15(8-6-11)13(16)4-3-12-2-1-9-17-12/h1-4,9,11H,5-8,10,14H2/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHPAOVARAHLGV-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C=CC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CN)C(=O)/C=C/C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(2-Chloro-4-fluorophenoxy)phenyl]prop-2-enoic acid](/img/structure/B1453743.png)
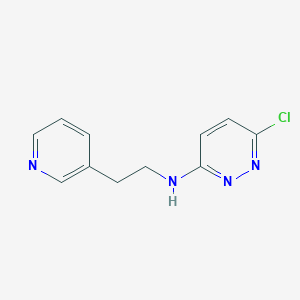
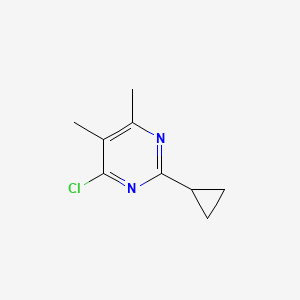
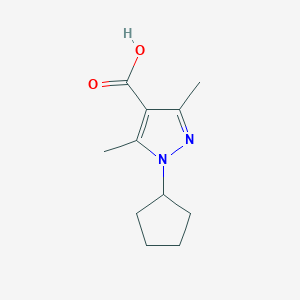
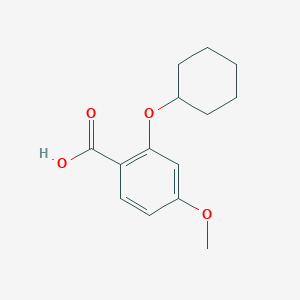
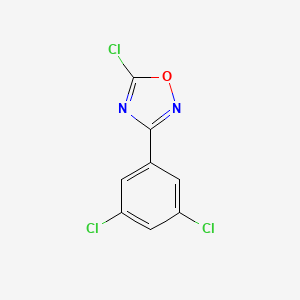
![4-chloro-2-(5-chlorothiophen-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B1453753.png)
![4-chloro-2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B1453755.png)
